molecular formula C10H8F4O2 B2723794 2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone CAS No. 1823815-55-9

2'-Fluoro-6'-methoxy-4'-(trifluoromethyl)acetophenone

Cat. No.: B2723794
CAS No.: 1823815-55-9
M. Wt: 236.166
InChI Key: QBUZZCDPYGZHDG-UHFFFAOYSA-N
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Description

2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H8F4O2. It is a derivative of acetophenone, characterized by the presence of fluoro, methoxy, and trifluoromethyl groups on the aromatic ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the α-bromination of acetophenone derivatives, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of pyridine hydrobromide perbromide as the brominating agent, with acetic acid as the solvent at elevated temperatures (around 90°C) .

Industrial Production Methods

Industrial production methods for 2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone may involve large-scale bromination and substitution reactions, utilizing efficient and cost-effective reagents and conditions to achieve high yields and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone depends on its specific application. In general, the presence of fluoro, methoxy, and trifluoromethyl groups can influence the compound’s reactivity and interactions with molecular targets. These functional groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Fluoro-6’-methoxyacetophenone
  • 2’-Fluoro-4’-(trifluoromethyl)acetophenone
  • 6’-Methoxy-4’-(trifluoromethyl)acetophenone

Uniqueness

2’-Fluoro-6’-methoxy-4’-(trifluoromethyl)acetophenone is unique due to the specific combination of fluoro, methoxy, and trifluoromethyl groups on the acetophenone core. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

1-[2-fluoro-6-methoxy-4-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c1-5(15)9-7(11)3-6(10(12,13)14)4-8(9)16-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUZZCDPYGZHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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